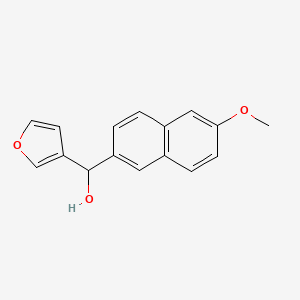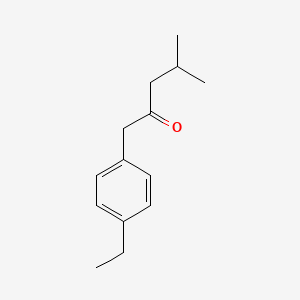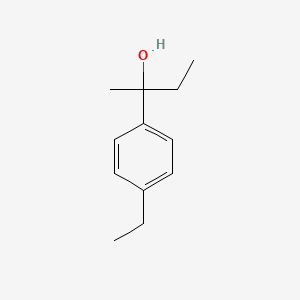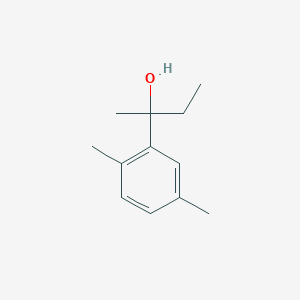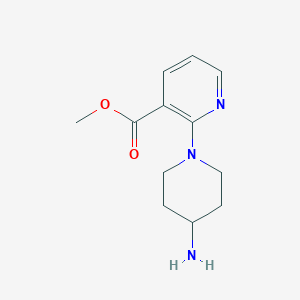![molecular formula C9H14O B7876639 2-(双环[2.2.1]庚烷-2-基)乙醛](/img/structure/B7876639.png)
2-(双环[2.2.1]庚烷-2-基)乙醛
描述
2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
PtCl(2)催化的1,6-烯炔环异构化,在炔丙基位置含有杂原子取代基,导致形成1-烯基双环[3.1.0]己烷或2-(双环[3.1.0]己-1-基)乙醛 (Ye、Chen、Zhang和Michelet,2009).
对二乙酰氧基双环[2.2.1]庚烷进行酶催化水解,具有区域选择性和对映异构体特异性,导致形成手性活性形式的单乙酸酯和二乙酸酯 (Naemura、Takahashi、Tanaka、Ueno和Chikamatsu,1990).
研究了乙醛和庚醛在水滑石型催化剂上的羟醛缩合,以了解反应参数和催化剂类型对选择性的影响 (Tichit、Lutic、Coq、Durand和Teissier,2003).
甲基双环[2.2.1]庚烷-2-醇乙酸酯的热解证明了结构对消除方向和所涉及机理的影响 (Vainiotalo、Pohjala和Mälkönen,1985).
探索了甲基取代的双环[2.2.1]庚烷-2-甲醛的合成和立体化学,有助于我们了解这些化合物的稳定性和立体化学性质 (Yuasa、Tsuruta和Yuasa,2000).
研究了用氟化钴对双环(2.2.1)庚二烯进行气相氟化形成多氟双环(2.2.1)庚烷,揭示了全氟碳阴离子形成的见解 (Campbell、Stephens和Tatlow,1965).
属性
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-4-3-9-6-7-1-2-8(9)5-7/h4,7-9H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGCUUIILATBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




